N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
CAS No.: 355435-20-0
Cat. No.: VC7284516
Molecular Formula: C16H21N3O2S
Molecular Weight: 319.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355435-20-0 |
|---|---|
| Molecular Formula | C16H21N3O2S |
| Molecular Weight | 319.42 |
| IUPAC Name | N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-1,3,4-thiadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C16H21N3O2S/c1-11(2)10-16(14-8-6-5-7-9-14)19(13(4)21)18-15(22-16)17-12(3)20/h5-9,11H,10H2,1-4H3,(H,17,18,20) |
| Standard InChI Key | LEUXBQKZVVGWSP-UHFFFAOYSA-N |
| SMILES | CC(C)CC1(N(N=C(S1)NC(=O)C)C(=O)C)C2=CC=CC=C2 |
Introduction
N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This specific compound incorporates a 2-methylpropyl group and a phenyl ring attached to the thiadiazole core, which is further functionalized with an acetyl group and an acetamide moiety.
Chemical Formula and Molecular Weight
Structural Features
The compound features a 1,3,4-thiadiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The presence of a 2-methylpropyl group and a phenyl ring attached to the thiadiazole core provides additional structural complexity. The acetyl group and acetamide moiety further contribute to its functional diversity.
Synthesis and Characterization
The synthesis of N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step reactions. While specific synthesis protocols for this compound are not detailed in the available literature, general methods for thiadiazole derivatives often involve condensation reactions and nucleophilic substitutions.
Biological Activities
Thiadiazole derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. While specific biological activity data for N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide are not available, related compounds have shown promising results in various bioassays.
Anticancer Activity
Some thiadiazole derivatives have demonstrated significant anticancer activity, particularly against specific cancer cell lines. For instance, compounds with similar structural motifs have shown efficacy in inhibiting the growth of cancer cells .
Antibacterial Activity
Thiadiazoles are also recognized for their antibacterial properties. Compounds containing carboxamide and thiadiazole moieties have exhibited potent inhibitory activities against various bacterial strains .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume